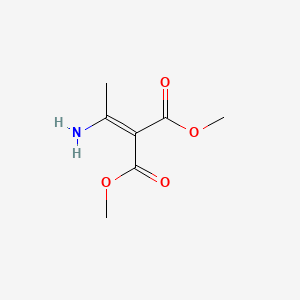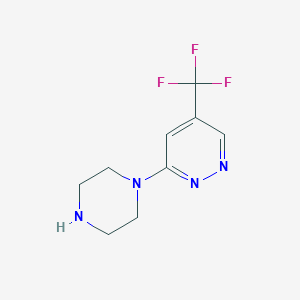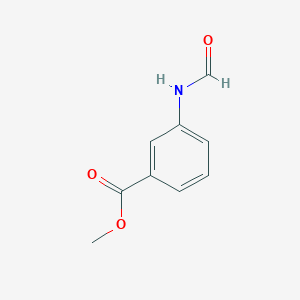![molecular formula C14H7F3N4 B8579274 7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 72851-20-8](/img/structure/B8579274.png)
7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Descripción general
Descripción
This compound is also known as PHTPP, a selective ERβ antagonist . It has shown significant effects on cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . For instance, one study reported a yield of 87% with a melting point of 247 °C . The synthesis involved various chemical reactions, which are detailed in the Chemical Reactions Analysis section below.Molecular Structure Analysis
The molecular formula of this compound is C14H9F3N4S . It has an average mass of 322.308 Da and a monoisotopic mass of 322.049988 Da . More details about its structure can be found in the references .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include various processes . For example, one study reported the use of a Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in various studies . For example, it has a melting point of 247 °C and a yield of 87% .Mecanismo De Acción
Direcciones Futuras
Propiedades
Número CAS |
72851-20-8 |
|---|---|
Fórmula molecular |
C14H7F3N4 |
Peso molecular |
288.23 g/mol |
Nombre IUPAC |
7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C14H7F3N4/c15-14(16,17)11-3-1-2-9(6-11)12-4-5-19-13-10(7-18)8-20-21(12)13/h1-6,8H |
Clave InChI |
NQUBBTRUCLIRBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NC3=C(C=NN23)C#N |
Solubilidad |
16.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-[(1H-imidazol-1-yl)(phenyl)methyl]phenol](/img/structure/B8579193.png)

![5-(2-Butyl-[1,3]dithiolan-2-yl)-benzene-1,3-diol](/img/structure/B8579212.png)

![1,1-dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate](/img/structure/B8579221.png)
![1-Methyl-2-[(2-sulfanylethyl)sulfanyl]pyridin-1-ium iodide](/img/structure/B8579232.png)

![[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methanol](/img/structure/B8579240.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}phenol](/img/structure/B8579242.png)

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B8579258.png)



